1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL
Overview
Description
“1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL” is a chemical compound with the IUPAC name 1-[5-(hydroxymethyl)-2-pyrimidinyl]-4-piperidinol . It has a molecular weight of 209.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 209.25 .Scientific Research Applications
5-HMF has a number of potential scientific research applications, including the synthesis of small molecules, drug delivery, and medical diagnostics. In the synthesis of small molecules, 5-HMF can be used to create chiral molecules with a wide range of potential applications, such as pharmaceuticals, agrochemicals, and biocatalysts. In drug delivery, 5-HMF can be used to create prodrugs, which are inactive drugs that can be activated by enzymes in the body. In medical diagnostics, 5-HMF can be used to create contrast agents, which can be used to improve imaging accuracy in medical scans.
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It’s known that piperidine derivatives play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-HMF in laboratory experiments is its versatility. It can be used in a wide range of applications, including drug synthesis, drug delivery, and medical diagnostics. Additionally, it is relatively easy to synthesize and is relatively stable. The main limitation of using 5-HMF in laboratory experiments is its toxicity. 5-HMF is known to be toxic to humans and animals, and should be handled with caution.
Future Directions
The potential applications of 5-HMF are vast, and there are a number of future directions that could be explored. These include the development of new prodrugs, the development of new contrast agents for medical imaging, and the use of 5-HMF as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, further research into the biochemical and physiological effects of 5-HMF could lead to the development of new treatments for a variety of diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQZNNRUBFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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